molecular formula C21H18ClNO2S B1188975 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone

3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone

Cat. No.: B1188975
M. Wt: 383.9g/mol
InChI Key: NICMEEIYHHSZKP-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinolinone core with a hydroxyl group, a phenyl group, and a chlorophenyl sulfanyl substituent, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone typically involves multi-step organic reactionsThe final step involves the addition of the chlorophenyl sulfanyl group under controlled conditions, often using a chlorinating agent and a sulfanyl donor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
  • 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol

Uniqueness

Compared to similar compounds, 3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2(1H)-quinolinone stands out due to its unique quinolinone core and the presence of both hydroxyl and sulfanyl groups. This combination of functional groups provides distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C21H18ClNO2S

Molecular Weight

383.9g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-4-hydroxy-1-phenyl-5,6,7,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C21H18ClNO2S/c22-14-10-12-16(13-11-14)26-20-19(24)17-8-4-5-9-18(17)23(21(20)25)15-6-2-1-3-7-15/h1-3,6-7,10-13,24H,4-5,8-9H2

InChI Key

NICMEEIYHHSZKP-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(C(=O)N2C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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